Home > Products > Screening Compounds P138472 > simlukafusp alfa (RO-6874281)
simlukafusp alfa (RO-6874281) - 1776942-10-9

simlukafusp alfa (RO-6874281)

Catalog Number: EVT-283319
CAS Number: 1776942-10-9
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
simlukafusp alfa also known as RO6874281 is a fusion protein consists of a human anti-fibroblast activation protein-alpha (FAP) antibody and an engineered interleukin-2, which may stimulate local immune response against FAP-positive tumor cells.
Source and Classification

Simlukafusp alfa originates from research aimed at developing targeted therapies for cancer treatment. It is classified as an immunocytokine, a type of therapeutic agent that combines a cytokine (in this case, interleukin-2) with an antibody targeting specific tumor-associated antigens. This classification places it within the broader category of biologic therapies that leverage the body's immune system to combat cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of simlukafusp alfa involves recombinant DNA technology to produce the fusion protein that consists of the anti-fibroblast activation protein-α antibody linked to a modified interleukin-2. The production typically occurs in mammalian cell lines, which allow for proper folding and post-translational modifications essential for biological activity. Specific techniques include:

  • Gene Cloning: The genes encoding the antibody and interleukin-2 variant are cloned into expression vectors.
  • Transfection: These vectors are introduced into mammalian cells, such as Chinese hamster ovary cells, through transfection methods.
  • Protein Expression: Following transfection, the cells are cultured to express the fusion protein.
  • Purification: The expressed proteins undergo purification processes such as affinity chromatography to isolate simlukafusp alfa from other cellular proteins .
Molecular Structure Analysis

Structure and Data

Simlukafusp alfa features a unique molecular structure that allows it to effectively bind to fibroblast activation protein-α while also engaging interleukin-2 receptors on T cells. The structural components include:

  • Fibroblast Activation Protein Antibody: This part of the molecule specifically targets cancer-associated fibroblasts within the tumor microenvironment.
  • Interleukin-2 Variant: Designed to preferentially activate T cells, particularly those expressing interleukin-2 receptor beta and gamma chains.

The molecular weight of simlukafusp alfa is approximately 80 kDa, and its structure is characterized by a combination of immunoglobulin domains and cytokine elements .

Chemical Reactions Analysis

Reactions and Technical Details

Simlukafusp alfa undergoes several biochemical interactions upon administration:

  1. Binding Reaction: The antibody component binds selectively to fibroblast activation protein on tumor-associated fibroblasts.
  2. Receptor Activation: The interleukin-2 variant binds to the interleukin-2 receptor on T cells, leading to receptor dimerization and subsequent intracellular signaling cascades.
  3. Signal Transduction: This results in T-cell proliferation and activation, enhancing the immune response against tumor cells.

These reactions are crucial for its therapeutic efficacy and are being studied in clinical settings to evaluate their effectiveness in promoting anti-tumor immunity .

Mechanism of Action

Process and Data

The mechanism of action for simlukafusp alfa involves two primary pathways:

  1. Targeting Cancer-associated Fibroblasts: By binding to fibroblast activation protein, simlukafusp alfa disrupts the supportive role that these fibroblasts play in tumor growth and survival.
  2. Activating T Cells: The interleukin-2 variant stimulates T-cell proliferation and differentiation through the interleukin-2 receptor pathways (JAK/STAT signaling), enhancing the cytotoxic response against tumors.

This dual action not only promotes direct anti-tumor effects but also modulates the tumor microenvironment, potentially leading to improved outcomes in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simlukafusp alfa exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in physiological buffers, which is essential for intravenous administration.
  • Stability: The compound shows stability under refrigerated conditions, with a shelf life determined by specific storage protocols.
  • pH Sensitivity: Its activity can be influenced by pH levels typical of physiological conditions.

These properties are critical for ensuring effective delivery and maintaining therapeutic efficacy during clinical use .

Applications

Scientific Uses

Simlukafusp alfa is primarily being explored for its applications in oncology:

  1. Cancer Immunotherapy: It is being tested in clinical trials for various solid tumors including pancreatic cancer, renal cell carcinoma, and melanoma. The focus is on its ability to enhance immune responses while minimizing systemic toxicity associated with traditional interleukin therapies .
  2. Combination Therapies: Studies are investigating its use in combination with other immunotherapeutic agents such as checkpoint inhibitors (e.g., pembrolizumab) to further enhance anti-tumor effects .

Properties

CAS Number

1776942-10-9

Product Name

simlukafusp alfa (RO-6874281)

IUPAC Name

simlukafusp alfa

Solubility

Soluble in DMSO

Synonyms

simlukafusp alfa; RO-6874281; anti-Fap/interleukin-2 fusion protein RO6874281; Fap-il2v fp RO6874281; RG-7461; RG7461; RO-6874281; RO6874281; simlukafusp alfa; UNII-FL08SGO9XA.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.